Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate
Overview
Description
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate: is a chemical compound with the molecular formula C12H14ClFN2O2 and a molecular weight of 272.706 g/mol . It belongs to the category of esters and is primarily used for research purposes . This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and halogen substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoro-6-nitronicotinic acid and piperidine.
Esterification: The nitronicotinic acid is esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Substitution Reaction: The methyl ester is then subjected to a substitution reaction with piperidine under controlled conditions to introduce the piperidin-1-yl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products .
Scientific Research Applications
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways. The piperidine ring and halogen substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate
- Methyl 2-Chloro-5-fluoro-6-morpholin-1-ylnicotinate
- Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Comparison: Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate is unique due to its specific combination of a piperidine ring and halogen substituents. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a piperidine ring may enhance its binding affinity to certain molecular targets, while the halogen atoms contribute to its reactivity and stability .
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-piperidin-1-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-18-12(17)8-7-9(14)11(15-10(8)13)16-5-3-2-4-6-16/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJUAYXQSCSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.